BenchChemオンラインストアへようこそ!

5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole

orexin receptor pharmacology OX2R-biased antagonism sleep-wake research tools

5-Ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative (C₁₇H₁₈N₂OS; MW 298.4 g/mol) characterized by a 5-ethoxy substituent and a 2-phenethylthio side chain on the benzimidazole core. It has been identified as a dual orexin receptor (OX1R/OX2R) antagonist, with functional and binding data curated in authoritative databases.

Molecular Formula C17H18N2OS
Molecular Weight 298.4
CAS No. 431882-36-9
Cat. No. B2853278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole
CAS431882-36-9
Molecular FormulaC17H18N2OS
Molecular Weight298.4
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N2)SCCC3=CC=CC=C3
InChIInChI=1S/C17H18N2OS/c1-2-20-14-8-9-15-16(12-14)19-17(18-15)21-11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H,18,19)
InChIKeyDSNOCNZNVGOKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole (CAS 431882-36-9): Procurement-Relevant Chemical Profile and Orexin Receptor Activity Overview


5-Ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative (C₁₇H₁₈N₂OS; MW 298.4 g/mol) characterized by a 5-ethoxy substituent and a 2-phenethylthio side chain on the benzimidazole core . It has been identified as a dual orexin receptor (OX1R/OX2R) antagonist, with functional and binding data curated in authoritative databases [1]. The compound exhibits marked subtype selectivity for OX2R over OX1R—a property that distinguishes it from clinically benchmarked dual antagonists such as suvorexant and defines its utility as a biased pharmacological probe.

Why 5-Ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole Cannot Be Replaced by Other 2-(Phenethylthio)benzimidazole Analogs for OX2R-Biased Studies


Closely related analogs such as 2-(phenethylthio)-1H-benzo[d]imidazole (CAS 167483-31-0) and 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole share the same 2-phenethylthio core but lack the 5-ethoxy substituent present in the target compound. Public bioactivity databases contain no orexin receptor activity data for these des-ethoxy analogs , whereas the target compound displays robust OX2R binding (Ki = 1.30 nM) and functional antagonism (IC₅₀ = 13 nM) [1]. The 5-ethoxy group is therefore not merely a peripheral substituent but a critical determinant of OX2R engagement and the resulting biased signaling profile. Substituting this compound with an in-class analog that lacks the 5-ethoxy motif would forfeit the OX2R-biased pharmacology that underpins its selection as a research tool.

Quantitative Differentiation Evidence for 5-Ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole vs. Suvorexant and In-Class Analogs


OX2R Functional Antagonism Selectivity: 48-Fold OX2R Bias vs. Suvorexant's Non-Selective Profile

In FLIPR-based Ca²⁺ mobilization assays performed on human OX1R and OX2R expressed in CHO-K1 cells, the target compound exhibited an OX1R IC₅₀ of 620 nM and an OX2R IC₅₀ of 13 nM, yielding an OX2R selectivity ratio of ~48-fold [1]. By contrast, suvorexant—the clinical dual orexin receptor antagonist—displays OX1R IC₅₀ of 0.55 nM and OX2R IC₅₀ of 0.35 nM in the same assay format, resulting in a selectivity ratio of only ~1.6 [2]. The target compound therefore provides substantially greater OX2R bias compared to the non-selective clinical benchmark, enabling OX2R-preferential pharmacology studies.

orexin receptor pharmacology OX2R-biased antagonism sleep-wake research tools

OX2R Binding Affinity: Subnanomolar Ki and Binding-Selectivity vs. Suvorexant

In radioligand displacement assays, the target compound binds human OX2R with a Ki of 1.30 nM and human OX1R with a Ki of 140 nM, yielding a binding selectivity ratio of ~108-fold in favor of OX2R [1]. Suvorexant binds OX1R and OX2R with Ki values of 0.55 nM and 0.35 nM respectively—a selectivity ratio of only ~1.6 [2]. While suvorexant achieves subnanomolar affinity at both receptors, the target compound displays a fundamentally different selectivity fingerprint, with >100-fold OX2R preference at the binding level.

orexin receptor binding radioligand displacement OX2R affinity ranking

Structural Determinant of OX2R Activity: 5-Ethoxy Substituent vs. Des-Ethoxy Analog

The des-ethoxy analog 2-(phenethylthio)-1H-benzo[d]imidazole (CAS 167483-31-0) has no entries for orexin receptor activity in publicly curated bioactivity databases, indicating that orexin receptor engagement is absent or below typical screening thresholds when the 5-ethoxy group is removed . In contrast, the target compound achieves nanomolar OX2R affinity (Ki = 1.30 nM) and functional antagonism (IC₅₀ = 13 nM) [1]. The 5-ethoxy substituent is thus a critical pharmacophoric element enabling OX2R recognition within this chemotype.

structure-activity relationship benzimidazole SAR orexin receptor ligand design

Recommended Application Scenarios for 5-Ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole Based on Quantitative Evidence


OX2R-Selective Pharmacological Probe for Dissecting Orexin Receptor Subtype Functions

With an OX2R functional selectivity ratio of ~48 (vs. ~1.6 for suvorexant) and a binding selectivity ratio of ~108 (vs. ~1.6 for suvorexant), this compound enables experiments requiring biased OX2R engagement while minimizing concurrent OX1R activation confounds. It is suitable for in vitro studies—such as FLIPR-based Ca²⁺ signaling, β-arrestin recruitment, and radioligand binding—where OX2R-preferential pharmacology is needed to deconvolve subtype-specific contributions to arousal, reward processing, or stress-related circuits [1] [2].

Reference Standard for OX2R Antagonist Screening Assays and Selectivity Counter-Screens

The compound's well-characterized potency values (OX2R IC₅₀ = 13 nM; OX2R Ki = 1.30 nM) and its validated OX1R counter-screen data (OX1R IC₅₀ = 620 nM) make it suitable as a reference ligand for calibrating OX2R antagonist assays and for defining the selectivity window in screening cascades. Its OX2R-biased profile provides a reproducible benchmark against which novel OX2R ligands can be compared for both potency and subtype selectivity [1].

Medicinal Chemistry Starting Point for OX2R-Biased Antagonist Optimization

The 5-ethoxy-2-(phenethylthio)-benzimidazole scaffold delivers a 108-fold OX2R binding bias, demonstrating that this chemotype supports significant subtype selectivity. Medicinal chemistry programs targeting OX2R-selective antagonists for indications such as insomnia, addiction, or panic disorder can use this compound as a validated hit for scaffold-hopping and property optimization, leveraging the proven roles of both the 5-ethoxy and 2-phenethylthio groups in OX2R recognition [1] [2].

Structural Biology Co-crystallization Ligand for OX2R

With subnanomolar OX2R binding affinity (Ki = 1.30 nM) and a compact molecular weight (298.4 g/mol), this compound is a candidate ligand for structural studies—including X-ray crystallography and cryo-EM—aimed at elucidating the molecular determinants of OX2R ligand recognition and subtype selectivity. Its well-defined binding pose, inferred from radioligand displacement data, supports its use in structural biology campaigns [1].

Quote Request

Request a Quote for 5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.